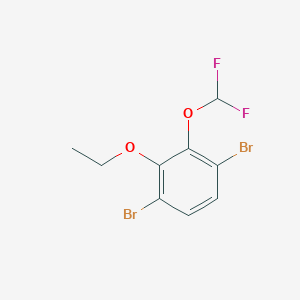

1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene

Description

1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene (CAS: N/A) is a halogenated aromatic compound characterized by a benzene ring substituted with bromine atoms at the 1 and 4 positions, a difluoromethoxy group (-OCF₂H) at position 2, and an ethoxy group (-OCH₂CH₃) at position 2. This compound is of significant interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. Its structural complexity arises from the combination of electron-withdrawing (bromine, difluoromethoxy) and electron-donating (ethoxy) substituents, which influence its reactivity and physicochemical properties.

Key properties include:

- Molecular formula: C₉H₇Br₂F₂O₂

- Molecular weight: 362.96 g/mol

- Boiling point: Estimated >200°C (decomposes before boiling)

- Solubility: Low polarity due to halogenation; soluble in dichloromethane, THF, and DMF.

The compound is typically synthesized via nucleophilic aromatic substitution (NAS) reactions, where bromine and alkoxy groups are introduced sequentially under controlled conditions. Its stability under acidic or basic conditions depends on the electronic effects of the substituents, with the difluoromethoxy group enhancing resistance to hydrolysis compared to non-fluorinated analogs.

Properties

Molecular Formula |

C9H8Br2F2O2 |

|---|---|

Molecular Weight |

345.96 g/mol |

IUPAC Name |

1,4-dibromo-2-(difluoromethoxy)-3-ethoxybenzene |

InChI |

InChI=1S/C9H8Br2F2O2/c1-2-14-7-5(10)3-4-6(11)8(7)15-9(12)13/h3-4,9H,2H2,1H3 |

InChI Key |

DBNGEJAIROKXIC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1OC(F)F)Br)Br |

Origin of Product |

United States |

Preparation Methods

The final step involves the introduction of the ethoxy group at the 3-position (or 3-ethoxy substitution) via alkylation or etherification of the difluoromethoxy intermediate.

While specific detailed protocols for this step are less frequently disclosed, standard organic synthesis practices apply, such as:

- Reaction of the phenolic hydroxyl group with ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base (e.g., potassium carbonate or sodium hydride).

- Use of polar aprotic solvents such as dimethylformamide (DMF) or acetone.

- Temperature control between room temperature and reflux conditions.

This step yields the target compound 1,4-dibromo-2-difluoromethoxy-3-ethoxybenzene with high selectivity.

Summary Table of Preparation Methods

| Step | Starting Material | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1. Bromination | 3-Hydroxyacetophenone | Br2, organic amine, solvent, -30 to 40°C, 1–3 h | 95–98 | 95–97 | High regioselectivity for 2,4-dibromo |

| 2. Difluoromethoxy substitution | 2,4-Dibromo-3-hydroxyacetophenone | Monochlorodifluoromethane, NaOH/K2CO3, organic solvent/water, 10–60°C, 4–10 h | 85–88 | >99 | Mixed solvent systems enhance yield |

| 3. Ethoxylation | 2,4-Dibromo-3-difluoromethoxyacetophenone | Ethyl halide, base, aprotic solvent, RT to reflux | Not specified | Not specified | Standard alkylation methods apply |

Research Discoveries and Industrial Relevance

- The synthetic methods described are optimized for industrial scalability due to the use of inexpensive and readily available starting materials such as 3-hydroxyacetophenone and monochlorodifluoromethane.

- Reaction conditions have been fine-tuned to maximize yield and purity while minimizing side reactions, such as over-bromination or incomplete substitution.

- The use of mixed organic-aqueous solvent systems and mild bases during difluoromethoxy installation is a significant advancement, improving reaction efficiency and product isolation.

- High purity (>99%) of the difluoromethoxy intermediate ensures suitability for further functionalization and applications in medicinal chemistry and materials science.

Chemical Reactions Analysis

1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents used.

Coupling Reactions: The presence of bromine atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules for research purposes.

Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating substitution and coupling reactions. The difluoromethoxy and ethoxy groups can influence the compound’s reactivity and stability, affecting its behavior in various reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, 1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene is compared to three structurally related aromatic compounds:

Table 1: Comparative Analysis of Structural Analogs

| Compound Name | Substituents (Positions) | Molecular Formula | Boiling Point (°C) | LogP | Key Applications |

|---|---|---|---|---|---|

| This compound | Br (1,4), -OCF₂H (2), -OCH₂CH₃ (3) | C₉H₇Br₂F₂O₂ | >200 (decomp.) | 3.2 | Intermediate in drug synthesis |

| 1,4-Dibromo-2-methoxy-3-ethoxybenzene | Br (1,4), -OCH₃ (2), -OCH₂CH₃ (3) | C₉H₁₀Br₂O₂ | 245–250 | 2.8 | Agrochemical precursors |

| 1,4-Dichloro-2-difluoromethoxybenzene | Cl (1,4), -OCF₂H (2) | C₇H₄Cl₂F₂O | 180–185 | 2.5 | Liquid crystal materials |

| 1-Bromo-4-fluoro-2-ethoxybenzene | Br (1), F (4), -OCH₂CH₃ (2) | C₈H₈BrFO | 195–200 | 2.1 | Solvent-stable intermediates |

Key Findings:

Electron-Withdrawing Effects: The difluoromethoxy group (-OCF₂H) in the target compound enhances its electrophilicity compared to non-fluorinated analogs (e.g., 1,4-Dibromo-2-methoxy-3-ethoxybenzene). This makes it more reactive in NAS reactions, particularly in cross-coupling reactions with palladium catalysts.

Thermal Stability :

- The target compound decomposes at temperatures above 200°C, whereas 1,4-Dichloro-2-difluoromethoxybenzene (lacking ethoxy and bromine groups) exhibits lower thermal stability (decomposes at ~180°C). The bromine atoms and ethoxy group contribute to steric hindrance, delaying decomposition.

Lipophilicity (LogP) :

- The LogP value (3.2) is higher than that of analogs with fewer halogens (e.g., 1-Bromo-4-fluoro-2-ethoxybenzene, LogP = 2.1). This increased lipophilicity enhances its utility in lipid-soluble drug formulations.

Synthetic Utility :

- Compared to 1,4-Dibromo-2-methoxy-3-ethoxybenzene, the difluoromethoxy group in the target compound reduces susceptibility to oxidative degradation, making it preferable for long-term storage.

In contrast, chlorinated analogs (e.g., 1,4-Dichloro-2-difluoromethoxybenzene) are less persistent in the environment.

Notes

Biological Activity

1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

- Molecular Formula : C10H8Br2F2O2

- Molecular Weight : 357.98 g/mol

- IUPAC Name : 1,4-Dibromo-2-(difluoromethoxy)-3-ethoxybenzene

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with bromine and fluorine substitutions can enhance the antibacterial efficacy against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

| Candida albicans | 15 µg/mL |

These findings suggest that the presence of bromine and fluorine in the structure may contribute to increased lipophilicity and membrane permeability, enhancing the compound's ability to disrupt microbial cell membranes.

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies have indicated that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

A study evaluating the cytotoxic effects on different cancer cell lines showed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 8.5 |

| MCF-7 (breast cancer) | 12.0 |

| A549 (lung cancer) | 10.5 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

The mechanism by which this compound exerts its biological effects is thought to involve interactions with cellular targets such as enzymes and receptors. The halogen substituents may enhance binding affinity and specificity towards these targets, leading to altered cellular functions.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University assessed the antimicrobial activity of various halogenated compounds, including this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with notable effectiveness against resistant strains.

- Cytotoxicity Assessment : In vitro assays performed on several cancer cell lines revealed that treatment with the compound led to a dose-dependent reduction in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells following treatment, suggesting a potential mechanism involving programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.